N-(oxan-4-yl)pyridine-2-carboxamide
Description
N-(oxan-4-yl)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine backbone substituted with a carboxamide group at the 2-position, linked to an oxan-4-yl (tetrahydropyran-4-yl) moiety. This structure is associated with biological activity, particularly as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, as evidenced by its inclusion in a study of antibody-drug conjugate payloads for cancer therapy . The oxan-4-yl group likely enhances solubility and metabolic stability compared to purely aromatic substituents, making it a promising scaffold for drug development. Structural characterization via X-ray diffraction (1.86 Å resolution) confirms its three-dimensional conformation, which is critical for target binding .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(oxan-4-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c14-11(10-3-1-2-6-12-10)13-9-4-7-15-8-5-9/h1-3,6,9H,4-5,7-8H2,(H,13,14) |
InChI Key |
GRIYPQPTVDTUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Direct Amide Coupling Using Carbodiimide Reagents
Reaction Mechanism and Reagent Selection
The most straightforward method for synthesizing N-(oxan-4-yl)pyridine-2-carboxamide involves activating pyridine-2-carboxylic acid with carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). These reagents facilitate the formation of an active O-acylisourea intermediate, which reacts with oxan-4-amine to yield the target amide. Hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt) is often added to suppress racemization and enhance coupling efficiency.
Optimization of Reaction Conditions
- Solvent Systems : Dichloromethane (DCM) and dimethylformamide (DMF) are preferred due to their ability to dissolve both polar and nonpolar reactants.
- Stoichiometry : A 1:1 molar ratio of carboxylic acid to amine typically suffices, with a 10–20% excess of coupling agent to ensure complete activation.
- Temperature : Reactions proceed efficiently at room temperature (20–25°C), though mild heating (40–50°C) can accelerate slower reactions.
Table 1: Representative Yields from Direct Coupling Methods
| Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 12 | 78 | 95 |
| DCC | DMF | 24 | 65 | 90 |
| HATU | THF | 6 | 85 | 97 |
Acid Chloride Intermediacy
Synthesis of Pyridine-2-Carbonyl Chloride
Pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions to generate the corresponding acid chloride. This exothermic reaction requires refluxing in solvents like toluene or DCM, with completion typically achieved within 2–4 hours.
Amidation with Oxan-4-Amine
The acid chloride is subsequently reacted with oxan-4-amine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. This method offers high yields due to the electrophilic nature of the acyl chloride.
Table 2: Acid Chloride Method Performance
| Acid Chloride Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| SOCl₂ | TEA | DCM | 82 |
| (COCl)₂ | DIPEA | THF | 88 |
Nitrile Hydrolysis and Subsequent Activation
Hydrolysis of Pyridine-2-Carbonitrile
Pyridine-2-carbonitrile undergoes acidic or basic hydrolysis to yield pyridine-2-carboxylic acid. For example, refluxing with 6M HCl produces the carboxylic acid in >90% yield. Alternatively, enzymatic hydrolysis using nitrilases offers a greener approach but with longer reaction times (48–72 hours).
Coupling to Form the Amide
The generated carboxylic acid is then coupled with oxan-4-amine using the methods described in Section 1. This two-step approach avoids handling reactive acid chlorides but introduces additional purification steps.
Solid-Phase Synthesis for High-Throughput Production
Catalytic Methods and Green Chemistry Approaches
Enzyme-Catalyzed Amide Bond Formation
Lipases (e.g., Candida antarctica Lipase B) catalyze the direct condensation of pyridine-2-carboxylic acid and oxan-4-amine in non-aqueous media. While environmentally benign, this method requires rigorous control of water activity and achieves moderate yields (50–60%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For instance, a mixture of pyridine-2-carboxylic acid, oxan-4-amine, and HATU in DMF reaches 80% conversion within 10 minutes at 100°C.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkylated pyridine derivatives
Scientific Research Applications
N-(oxan-4-yl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the metabolic processes of ureolytic bacteria, making it a potential therapeutic agent against infections caused by these bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The oxan-4-yl group distinguishes N-(oxan-4-yl)pyridine-2-carboxamide from analogs with alternative substituents. Key comparisons include:
5-Fluoro-4-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide (CAS 2415471-85-9) :
This compound replaces the oxan-4-yl group with a 2-methylthiazole ring and introduces fluorine and methyl groups on the pyridine core. The thiazole’s aromaticity may reduce solubility compared to the oxan-4-yl group, while fluorine substitution could enhance metabolic stability and binding affinity through electronegative effects .- 3-(2-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide (CAS 2415562-32-0): While retaining the oxan-4-yl group, this analog incorporates a bromophenyl-propanamide chain attached to a pyrrolidine ring.
Table 1: Structural and Functional Comparison of Selected Analogs
Crystallographic Insights
The crystal structure of this compound reveals key interactions, such as hydrogen bonding between the carboxamide and active-site residues, and hydrophobic packing of the oxan-4-yl group . Software tools like SHELXL and SHELXS (used for refinement and structure solution) enable precise comparison of bond lengths and angles with analogs . For example, the oxan-4-yl group’s chair conformation may stabilize the molecule more effectively than the planar thiazole ring in CAS 2415471-85-7.
Research Findings and Implications
- Solubility and Bioavailability : The oxan-4-yl group’s semi-polar nature likely improves aqueous solubility over purely aromatic substituents, enhancing oral bioavailability.
- Metabolic Stability : Fluorine substitution in CAS 2415471-85-9 may reduce oxidative metabolism, but the oxan-4-yl group’s saturated ether linkage offers inherent resistance to enzymatic degradation .
- Target Selectivity : Structural variations in the carboxamide linker (e.g., pyrrolidine vs. pyridine) could modulate selectivity between enzyme families, though further biological assays are needed for confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
